alpha-Fluoromethylhistidine
Description
Historical Context in Enzyme Inhibition Research
The development of α-Fluoromethylhistidine in the late 1970s and its characterization in the early 1980s marked a significant step forward in the field of enzyme inhibition. It emerged from a class of inhibitors known as "suicide inhibitors" or mechanism-based inactivators. These compounds are designed to be processed by the target enzyme's catalytic machinery, leading to the generation of a reactive species that irreversibly inactivates the enzyme.
α-FMH was specifically designed to target L-histidine decarboxylase (HDC), the sole enzyme responsible for the synthesis of histamine (B1213489) from the amino acid L-histidine. medchemexpress.com HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, a class of enzymes crucial for various metabolic processes involving amino acids. nih.govannualreviews.org The design of α-FMH as a suicide inhibitor was a sophisticated approach, leveraging the enzyme's own catalytic mechanism to achieve high specificity and irreversible inhibition. uzh.ch This specificity was a major advantage over other less specific enzyme inhibitors available at the time, allowing researchers to probe the function of the histaminergic system with greater precision. medchemexpress.eu
Significance in the Study of Histaminergic Systems and Metabolism
The primary significance of α-Fluoromethylhistidine lies in its ability to deplete histamine levels in a controlled manner, thereby enabling researchers to investigate the physiological and pathological roles of histamine. By inhibiting HDC, α-FMH effectively blocks the production of new histamine, leading to a decline in its concentration in various tissues, particularly in the brain where it functions as a neurotransmitter. nih.govresearchgate.net
This tool has been pivotal in elucidating the involvement of the histaminergic system in a wide array of functions:
Sleep-Wake Cycle: Studies using α-FMH have provided crucial evidence for histamine's role in promoting and maintaining wakefulness. nih.govhelsinki.fi Administration of α-FMH in animal models was shown to alter sleep-wake parameters, supporting the "histamine arousal hypothesis". nih.gov
Learning and Memory: Research employing α-FMH has demonstrated that a reduction in brain histamine content can impair learning and memory processes. wikipedia.orgnih.govresearchgate.net These studies have highlighted the importance of the histaminergic system, particularly in brain regions like the hippocampus and hypothalamus, for cognitive functions. nih.govamegroups.cn
Metabolism and Feeding: The use of α-FMH has also shed light on histamine's role in the regulation of feeding behavior and energy metabolism. wikipedia.org
The ability to distinguish between different pools of histamine has been another key contribution of α-FMH. Research has shown that a single administration of α-FMH rapidly depletes the newly synthesized, non-mast cell pool of histamine, such as that in neurons, while having a more gradual effect on the larger, slower-turnover pool of histamine stored in mast cells. nih.govresearchgate.net This has allowed for a more nuanced understanding of the distinct functions of these two histamine pools.
More recent research has also identified off-target effects of α-FMH, notably the inhibition of glutathione (B108866) S-transferase (GST) isozymes. medchemexpress.comdcchemicals.commedkoo.comglpbio.com This finding adds a layer of complexity to the interpretation of studies using this inhibitor and underscores the importance of considering potential non-histaminergic effects in experimental design and data analysis.
Detailed Research Findings
The application of α-Fluoromethylhistidine in research has generated a wealth of data on its effects on histamine levels and subsequent physiological outcomes.
Effect of α-Fluoromethylhistidine on Histamine Levels in Rodent Brain
The following table summarizes findings from a study investigating the impact of α-FMH on histamine content in different brain regions of W/Wv mutant mice, which lack mast cells. This allows for a specific examination of the turnover of neuronal histamine.
| Brain Region | Half-life of Histamine after α-FMH Administration |
| Forebrain | 48 minutes |
| Midbrain | 103 minutes |
| Hindbrain | 66 minutes |
| Data from a study on W/Wv mutant mice, which are devoid of mast cells, demonstrating the turnover of neuronal histamine after inhibition of its synthesis by α-FMH. nih.gov |
Regional and Temporal Effects of α-Fluoromethylhistidine on Rat Brain Histamine
This table illustrates the depletion and recovery of histamine in different brain regions of young and old rats following a single injection of α-FMH.
| Brain Region | Time After Treatment | Histamine Depletion in Young Rats | Histamine Depletion in Old Rats |
| Hypothalamus | 2 hours | Significant depletion | Significant depletion |
| 6 hours | Significant depletion (less than old) | Significant depletion (more evident) | |
| Midbrain | 2 hours | Significant depletion | Significant depletion |
| 6 hours | Returned to control levels | Returned to control levels | |
| Cortex | 2 hours | Significant depletion | Significant depletion |
| 6 hours | Returned to control levels | Remained significantly depleted | |
| Data from a study comparing the effects of α-FMH on brain histamine levels in 3-month-old and 12-month-old rats, suggesting age-related differences in histamine synthesis rates. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
73804-75-8 |
|---|---|
Molecular Formula |
C7H10FN3O2 |
Molecular Weight |
187.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H10FN3O2/c8-3-7(9,6(12)13)1-5-2-10-4-11-5/h2,4H,1,3,9H2,(H,10,11)(H,12,13)/t7-/m1/s1 |
InChI Key |
AJFGLTPLWPTALJ-SSDOTTSWSA-N |
SMILES |
C1=C(NC=N1)CC(CF)(C(=O)O)N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@](CF)(C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(CF)(C(=O)O)N |
Other CAS No. |
73804-75-8 |
Synonyms |
alpha-fluoromethylhistidine alpha-fluoromethylhistidine, (DL)-isomer alpha-monofluoromethylhistidine MDL 72209 |
Origin of Product |
United States |
Molecular Mechanism of Action: Histidine Decarboxylase Inhibition
Time-Dependent Inactivation
The inhibitory effect of α-FMH on HDC is not instantaneous but develops over time. nih.govnih.gov This time-dependent inactivation is a hallmark of mechanism-based inhibitors. nih.gov The rate of inactivation is influenced by the concentration of the inhibitor. For instance, in studies with partially purified mammalian HDC, the inhibition was shown to be time-dependent. nih.gov Similarly, research on HDC from fetal rats demonstrated that the inactivation process is time-dependent. nih.govcapes.gov.br This progressive loss of enzyme activity is a direct result of the covalent modification of the enzyme's active site by the inhibitor.
Concentration-Dependent Inactivation
Concentration-Dependent Inactivation
The rate of inactivation of HDC by α-FMH is directly proportional to the concentration of the inhibitor. nih.govcapes.gov.br Higher concentrations of α-FMH lead to a faster rate of enzyme inactivation. This relationship is a fundamental aspect of the kinetics of irreversible inhibition. Studies have consistently shown this concentration dependency in various experimental models, including purified HDC from fetal rats. nih.govcapes.gov.br
Pseudo First-Order Kinetics of Inhibition
The inactivation of HDC by α-FMH follows pseudo-first-order kinetics. nih.govnih.gov This kinetic behavior is observed when the concentration of the inhibitor is significantly higher than the concentration of the enzyme. Under these conditions, the rate of inactivation appears to be dependent only on the concentration of the enzyme, following a first-order rate equation. Research on HDC from both mammalian and bacterial sources has confirmed this kinetic profile. nih.govnih.gov For example, studies on pyridoxal (B1214274) phosphate-dependent histidine decarboxylase from Morganella morganii reported a pseudo-first-order reaction with a KI of 0.1 mM and a k_inact of 32.2 min-1. nih.gov
| Kinetic Parameter | Value | Source Organism |
| KI | 0.1 mM | Morganella morganii |
| k_inact | 32.2 min-1 | Morganella morganii |
Histidine Decarboxylase Hdc As a Target Enzyme
Characterization of Mammalian Histidine Decarboxylase Inhibition
Alpha-fluoromethylhistidine has been shown to be a potent inhibitor of mammalian HDC from various sources. The inhibition is irreversible, as enzyme activity cannot be restored through methods like extensive dialysis. capes.gov.brnih.gov The process is time- and concentration-dependent and follows pseudo-first-order kinetics. capes.gov.brnih.gov The substrate, L-histidine, can protect the enzyme from inactivation by α-FMH, indicating that the inhibitor acts at the enzyme's active site. capes.gov.brnih.gov Studies using radiolabeled α-FMH have confirmed that the inhibitor's mechanism requires decarboxylation for inactivation to occur and results in the covalent incorporation of the inhibitor into the enzyme. capes.gov.brnih.gov
Research has demonstrated the efficacy of α-FMH in inhibiting HDC across a range of mammalian tissues.
Fetal Tissues: Studies on HDC purified from whole bodies of fetal rats showed that α-FMH causes irreversible inhibition. capes.gov.brnih.gov This inactivation was crucial for elucidating the fundamental mechanism of the inhibitor on mammalian HDC.
Brain: In the rat brain, α-FMH induces a nearly complete inhibition of HDC in the hypothalamus, both in vivo and in vitro. nih.gov Following administration, HDC activity in the brain drops rapidly and remains low for an extended period (over 24 hours), leading to a significant decrease in histamine (B1213489) content. capes.gov.brresearchgate.net
Stomach: Gastric mucosal HDC in rats is inhibited by α-FMH in a dose-dependent manner. nih.gov This leads to a reduction in the rapidly turning-over pool of histamine in the stomach. nih.gov The recovery of HDC activity in the stomach begins sooner than in the brain, typically within 12 hours. capes.gov.brresearchgate.net
| Tissue Source | Organism | Key Findings on Inhibition by α-FMH | Reference |
|---|---|---|---|
| Fetal Rat (Whole Body) | Rat | Irreversible, time- and concentration-dependent inhibition. L-histidine protects against inactivation. | capes.gov.brnih.gov |
| Brain (Hypothalamus) | Rat | Virtually complete inhibition of HDC activity. | nih.gov |
| Brain | Mouse | HDC activity drops rapidly and remains low for over 24 hours; histamine content reduced to ~50%. | capes.gov.brresearchgate.net |
| Stomach (Fundic) | Mouse | HDC activity decreases by up to 90-95%; histamine content reduced to 40% and recovers within 12 hours. | capes.gov.brresearchgate.net |
| Stomach (Mucosa) | Rat | Dose-dependent inhibition of HDC activity. | nih.gov |
The effects of α-FMH can vary depending on the specific location or form of the HDC enzyme. Initial studies on rat brain homogenates suggested the possible existence of an α-FMH-resistant form of HDC in the frontal cortex, as maximal doses of the inhibitor did not lead to complete inhibition in this region. nih.gov However, further investigation using alternative measurement methods failed to confirm an enzyme-resistant isoform, suggesting the initial finding might have been an artifact of the specific assay used. nih.gov
While distinct resistant isoforms have not been definitively identified, the impact of HDC inhibition by α-FMH differs significantly between histamine pools. Administration of α-FMH rapidly depletes histamine in non-mast cell pools, such as those in the brain and stomach, which have a high turnover rate. nih.govnih.gov In contrast, the histamine stores within mast cells, which are more inert, are depleted much more slowly and only after repeated or chronic administration of the inhibitor. nih.govnih.gov
Furthermore, research on rat HDC has identified that the full-length ~74 kDa protein is catalytically inactive. nih.gov Post-translational processing, which involves the truncation of the C-terminus, is required to produce active enzyme isoforms. nih.gov C-terminally truncated isoforms with molecular masses between approximately 70 kDa and 58 kDa exhibit gradually increasing specific activities. nih.gov The inhibitory mechanism of α-FMH targets these catalytically competent, truncated isoforms.
HDC from Various Tissue Sources (e.g., Brain, Stomach, Fetal Tissues)
Characterization of Non-Mammalian Histidine Decarboxylase Inhibition
The action of α-fluoromethylhistidine extends to HDC found in non-mammalian organisms, particularly bacteria.
Bacterial HDCs are broadly classified into two groups: pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, common in Gram-negative bacteria, and pyruvoyl-dependent enzymes, found in Gram-positive bacteria. tandfonline.com
This compound has been shown to inactivate the PLP-dependent HDC from the Gram-negative bacterium Morganella morganii. researchgate.net The inhibition is a mechanism-based process that follows pseudo-first-order kinetics. researchgate.net The substrate L-histidine and the competitive inhibitor L-histidine methyl ester both protect the enzyme from inactivation, confirming the inhibitor's action at the active site. researchgate.net Interestingly, while Ser-322 is derivatized upon inactivation of the wild-type enzyme, a mutant enzyme where this serine was replaced with alanine (B10760859) (S322A) was still inactivated by α-FMH, indicating that this specific serine residue is not essential for the inactivation mechanism itself. researchgate.net
| Enzyme Source | Enzyme Type | Inhibition Characteristics by α-FMH | Reference |
|---|---|---|---|
| Morganella morganii AM-15 | Pyridoxal Phosphate (PLP)-Dependent | Pseudo first-order reaction with a KI of 0.1 mM and kinact of 32.2 min-1. Inactivation is most efficient at pH 6.5-7.0. | researchgate.net |
Molecular Regulation of Histidine Decarboxylase Expression and Activity in Research Models
While α-FMH directly inhibits HDC enzyme activity, its use in research models has also helped to shed light on the molecular regulation of the enzyme.
The expression of the Hdc gene is regulated by various stimuli, and α-FMH is a valuable tool for dissecting these regulatory pathways by controlling for the effects of newly synthesized histamine. For instance, in pylorus-ligated rats, the H2-receptor antagonist cimetidine (B194882) was found to increase HDC activity. nih.gov Co-administration of α-FMH with cimetidine blocked this rise in enzyme activity, demonstrating that the regulatory effect was dependent on active histamine synthesis. nih.gov
In other models, Hdc gene expression and histamine synthesis are shown to be upregulated by factors such as the hormone gastrin in gastric enterochromaffin-like (ECL) cells and by progesterone (B1679170) in the uterine epithelium during pregnancy. oup.comnih.gov Crosslinking of the FcεRI receptor on mast cells also increases Hdc mRNA expression and histamine synthesis. frontiersin.orgarxiv.org Studies using α-FMH in these contexts can help determine whether observed physiological changes are due to the direct action of these stimuli or are mediated through the subsequent increase in histamine.
Post-translational regulation is also critical, as the full-length HDC proenzyme is inactive. nih.gov It undergoes proteolytic cleavage to remove a C-terminal peptide, yielding smaller, catalytically active isoforms. nih.gov This processing is a key regulatory step that α-FMH helps to probe; by inhibiting the active forms, researchers can better understand the dynamics and functional roles of these different isoforms in vivo.
Factors Influencing HDC Gene Expression (e.g., Cytokines)
The expression of the gene encoding HDC is subject to complex regulation by a variety of signaling molecules, most notably cytokines. iheartgains.com These proteins play a crucial role in modulating immune and inflammatory responses, partly by controlling histamine synthesis through their influence on HDC gene transcription. creative-enzymes.comfrontiersin.org
Several cytokines are known to upregulate HDC expression and activity. Factors that promote the maturation of mast cells and basophils, such as Interleukin-3 (IL-3), Interleukin-18 (IL-18), Interleukin-33 (IL-33), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Stem Cell Factor (SCF), also increase HDC activity. arxiv.orgcreative-enzymes.comfrontiersin.org Other pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), have also been shown to induce HDC mRNA and subsequent histamine synthesis. iheartgains.comcreative-enzymes.com
The regulatory mechanisms often involve specific signaling pathways and transcription factors. For instance, the upregulation of HDC by IL-4 is mediated through the JAK-STAT signaling pathway, which activates transcription factors like STAT6 and GATA3 that bind to the HDC gene promoter. iheartgains.com The transcription factor GATA2 is also recognized as a positive regulator of HDC gene expression, essential for the development of certain hematopoietic cells. arxiv.orgfrontiersin.org Conversely, transcription factors such as YY1 and KLF4 have been found to negatively regulate the HDC gene by suppressing the activity of SP1, a key factor for its transcription. arxiv.org Glucocorticoids have also been shown to downregulate HDC mRNA levels and enzyme activity in certain tissues. physiology.org
Table 1: Cytokine Regulation of Histidine Decarboxylase (HDC) Expression
| Cytokine | Effect on HDC Expression | Associated Pathways/Factors |
|---|---|---|
| Interleukin-1α (IL-1α) | Upregulation | Induces Hdc mRNA and histamine synthesis creative-enzymes.com |
| Interleukin-3 (IL-3) | Upregulation | Promotes mast cell/basophil maturation arxiv.orgfrontiersin.org |
| Interleukin-4 (IL-4) | Upregulation | JAK-STAT pathway, STAT6, GATA3 iheartgains.com |
| Interleukin-6 (IL-6) | Upregulation | Activates downstream signaling pathways iheartgains.com |
| Interleukin-13 (IL-13) | Upregulation | Activates JAK-STAT signaling pathway iheartgains.com |
| Interleukin-18 (IL-18) | Upregulation | Promotes mast cell/basophil maturation arxiv.orgfrontiersin.org |
| Interleukin-33 (IL-33) | Upregulation | Promotes mast cell/basophil maturation arxiv.orgfrontiersin.org |
| GM-CSF | Upregulation | Promotes mast cell/basophil maturation arxiv.orgfrontiersin.org |
| SCF | Upregulation | Promotes mast cell/basophil maturation arxiv.orgfrontiersin.org |
| TNF-α | Upregulation | Activates downstream signaling pathways iheartgains.com |
| Interferon-gamma (IFN-γ) | Modulatory Role | Can modulate HDC expression iheartgains.com |
Structural Insights into HDC-alpha-Fluoromethylhistidine Interaction
The inhibitory action of α-Fluoromethylhistidine is rooted in its specific structural interaction with the HDC active site. As a mechanism-based inhibitor, α-FMH is processed by the enzyme similarly to the natural substrate, histidine. nih.govresearchgate.net This process is essential for its inhibitory function, as studies have demonstrated that decarboxylation of α-FMH is a prerequisite for the inactivation of HDC. nih.gov The interaction is highly specific and results in an irreversible covalent modification of the enzyme. wikipedia.orgnih.govcapes.gov.br Research using radiolabeled α-FMH has shown a direct correlation between the incorporation of the inhibitor into the enzyme and the degree of inactivation, with approximately two moles of the inhibitor binding per mole of the dimeric HDC enzyme. nih.gov
Homology Modeling and Active Site Analysis
For many years, the structural analysis of mammalian HDC was hampered by the enzyme's instability and the resulting difficulty in obtaining crystal structures. researchgate.netnih.gov Consequently, early structural insights were derived from homology modeling, where the structure of human HDC was predicted based on the known structures of related enzymes, such as glutamate (B1630785) decarboxylase. nih.govsci-hub.seresearchgate.net These models depicted the enzyme as a homodimer with the active sites located at the dimerization surface. nih.govsci-hub.se
The active site itself was characterized as a highly restrictive and hydrophobic pocket. nih.govresearchgate.net A key feature identified through modeling is a flexible loop region that is predicted to move during substrate binding and is considered important for catalysis. nih.govnih.gov More recently, the crystal structure of human HDC in complex with inhibitors, including α-Fluoromethylhistidine, has been determined. researchgate.net These structures have provided detailed features of the inhibitor adduct within the active site, confirming and extending the knowledge gained from modeling. researchgate.net The binding of inhibitors like α-FMH occurs deep within the binding pocket, effectively blocking the entrance pathway for the natural substrate. sci-hub.se
Residue Specificity Studies for Inhibition
Residue specificity studies have been crucial in pinpointing the exact amino acids within the HDC active site that are responsible for binding and catalysis, and thus are key to the inhibitory mechanism of α-Fluoromethylhistidine. The irreversible inhibition by α-FMH is achieved through the formation of a covalent linkage with a catalytic serine residue in the enzyme's active site. wikipedia.orgnih.gov
Further investigations into substrate specificity have highlighted the critical role of another residue, Serine-354 (Ser-354). nih.gov A comparison between the structures of human HDC and aromatic L-amino acid decarboxylase revealed that Ser-354 is a key determinant of substrate specificity. nih.gov Site-directed mutagenesis studies, where this residue was changed (e.g., an S354G mutation), resulted in an enlarged substrate-binding pocket. nih.gov This change decreased the enzyme's affinity for histidine while allowing it to bind and act on other substrates, demonstrating the residue's importance in maintaining the precise architecture of the active site required for specific substrate recognition. nih.gov This specificity is what allows α-Fluoromethylhistidine to effectively target and inactivate the enzyme.
Applications in Cellular and Molecular Research Models
Selective Histamine (B1213489) Depletion in In Vitro Systems
The ability of α-FMH to selectively deplete histamine in controlled laboratory settings has been instrumental in elucidating the specific functions of this biogenic amine in different cell types.
Basophil and Mast Cell Culture Studies
Basophils and mast cells are key players in allergic and inflammatory responses, containing large stores of histamine within their granules. thermofisher.com Studies utilizing α-FMH in cultures of these cells have provided significant insights into the dynamics of histamine synthesis and its role in their function.
In rat basophilic leukemia (2H3) cells, a model for studying basophil function, α-FMH has been shown to completely block the decarboxylation of histidine to histamine. nih.gov This inhibition allows researchers to distinguish between the effects of newly synthesized histamine and pre-existing histamine stores. nih.gov Furthermore, research on murine hematopoietic cells demonstrated that α-FMH completely abrogates the increased histamine production induced by interleukin 3 (IL-3) and granulocyte-macrophage colony-stimulating factor (GM-CSF), confirming that this increase is due to new synthesis. aai.org These studies underscore the utility of α-FMH in dissecting the pathways of histamine production in immune cells.
| Cell Type | Model System | Key Finding with α-FMH | Reference |
| Rat Basophilic Leukemia (2H3) | In Vitro Cell Culture | Completely blocks the conversion of histidine to histamine. | nih.gov |
| Murine Hematopoietic Progenitor Cells | In Vitro Cell Culture | Abrogates IL-3 and GM-CSF-induced histamine production. | aai.org |
| Isolated Mastocytoma Cells | In Vitro Cell Culture | Accumulates in cells and causes time-dependent inhibition of histamine synthesis. | nih.gov |
Kinetics of Uptake and Intracellular Localization in Cell Cultures
The effectiveness of α-FMH as a research tool is also dependent on its ability to enter cells and reach its target enzyme. Studies have investigated the kinetics of its uptake and where it localizes within the cell.
In rat leukemic basophil (2H3) cells, α-FMH is co-transported into the cell via a histidine uptake system, although with a lower affinity than for histidine itself. nih.gov Once inside, it rapidly penetrates and becomes highly concentrated within the cells. nih.gov This efficient uptake and intracellular accumulation contribute to its potent inhibitory effect on histamine synthesis. nih.gov Research on isolated mastocytoma cells has also shown that α-FMH is accumulated within these cells. nih.gov
Effects on Histamine Synthesis and Release in Cell Lines
The primary and most well-documented effect of α-FMH in cell lines is the potent and irreversible inhibition of histamine synthesis. medchemexpress.com This is achieved through its action as a "suicide-substrate" inhibitor of HDC, where the enzyme converts α-FMH into a more active form that then permanently inactivates the enzyme. nih.gov
In rat basophilic leukemia (2H3) cells, α-FMH demonstrates a time-dependent inhibition of histamine synthesis. nih.gov Interestingly, at very low concentrations, a biphasic effect was observed, with a slight increase in decarboxylase activity, while higher concentrations led to complete inhibition. nih.gov In colon cancer cell lines such as HT29, Caco-2, and HCT116, preincubation with α-FMH was used to confirm that the observed histamine production was genuinely due to HDC activity. aacrjournals.org
The inhibition of histamine synthesis by α-FMH can also have downstream effects on histamine release. By depleting the pool of newly synthesized histamine, α-FMH allows researchers to study the release of pre-formed histamine from storage granules.
| Cell Line | Effect of α-FMH | Research Focus | Reference |
| Rat Basophilic Leukemia (2H3) | Time-dependent inhibition of histamine synthesis; biphasic effect at low concentrations. | Kinetics of histamine synthesis and enzyme turnover. | nih.gov |
| Colon Cancer (HT29, Caco-2, HCT116) | Suppression of histamine forming capacity. | Confirmation of de novo histamine synthesis by cancer cells. | aacrjournals.org |
| Murine Hemopoietic Progenitor Cells | Abrogation of cytokine-induced histamine production. | Role of cytokines in regulating histamine synthesis. | aai.org |
Impact on Cellular Metabolic Processes Independent of Histamine Synthesis
A crucial aspect of a good pharmacological inhibitor is its specificity. Studies have shown that α-FMH specifically targets histamine synthesis without significantly affecting other essential cellular processes.
In rat basophilic leukemia (2H3) cell cultures, even when histamine levels and HDC activity were completely abolished by α-FMH, cell division and growth remained unaffected. nih.gov This indicates that histamine synthesis is not essential for these fundamental cellular metabolic processes in this cell line. nih.gov However, it has also been reported that α-FMH can target isozymes of the glutathione (B108866) S-transferase (GST) family, which are involved in detoxification. wikipedia.org This suggests the possibility of off-target effects that could influence cellular metabolism, a factor to be considered in experimental design. medchemexpress.com
Selective Histamine Depletion in In Vivo Non-Human Animal Models
The use of α-FMH in living animal models has been pivotal in understanding the physiological roles of histamine in complex biological systems.
Species-Specific Responses (e.g., Rodents, Zebrafish)
The effects of α-FMH can vary between different animal species, highlighting the importance of considering species-specific physiological differences in research.
Rodents (Mice and Rats):
In both mice and rats, α-FMH has been shown to effectively deplete histamine in various tissues. researchgate.net A single administration typically reduces histamine content in non-mast cells, such as those in the brain and stomach. nih.gov Chronic treatment, however, can lead to the depletion of the more stable histamine pools within mast cells. nih.govnih.gov
Zebrafish:
| Species | Key Findings with α-FMH | Reference |
| Rodents (Mice & Rats) | Depletes histamine in brain and stomach; chronic treatment affects mast cell histamine. | nih.govnih.govresearchgate.net |
| Impairs long-term memory and learning. | wikipedia.orgpnas.orgpnas.org | |
| Abolishes behavioral responses to SSRIs. | oup.com | |
| Increases complexity of behavioral sequences. | researchgate.net | |
| Zebrafish | Decreases brain histamine levels. | researchgate.netveteriankey.com |
| Reduces anxiety-like behavior (e.g., thigmotaxis). | researchgate.net | |
| Alters swimming patterns without affecting speed. | veteriankey.com |
Differential Effects on Non-Mast Cell vs. Mast Cell Histamine Pools
Alpha-Fluoromethylhistidine (α-FMH) serves as a critical tool in distinguishing between different histamine pools within the body, primarily those located in mast cells versus non-mast cells. This distinction arises from the different histamine turnover rates in these cellular compartments. Non-mast cell histamine, particularly in the brain and stomach, has a rapid turnover rate, whereas mast cell histamine is comparatively inert with a slow turnover.
A single administration of α-FMH selectively depletes histamine from non-mast cell pools. nih.gov Studies in rodents have shown that a single dose significantly reduces histamine levels in the brain and stomach, where it is synthesized by non-mast cells, but has little to no immediate effect on the large histamine stores within mast cells, such as those in the skin. nih.govcapes.gov.br This is because α-FMH, as a suicide inhibitor of histidine decarboxylase (HDC), primarily affects newly synthesized histamine. capes.gov.brnih.gov The histamine pool that is not acutely reduced by α-FMH is therefore considered to be derived from mast cells. capes.gov.brresearchgate.net
Research using mast cell-deficient W/Wv mutant mice further clarifies this differential effect. In these mice, which lack mast cells, α-FMH administration led to an almost complete disappearance of brain histamine. nih.gov In contrast, in normal mice with intact mast cell populations, a significant portion of brain histamine (approximately 50%) remained even after HDC activity was inhibited. nih.gov This remaining histamine is attributed to the stable pool within brain mast cells. The portion depleted rapidly is concluded to be from non-mast cells, likely histaminergic neurons. nih.gov
Chronic or repeated administration of α-FMH is required to deplete the more stable mast cell histamine pools. nih.gov Long-term treatment over several weeks has been shown to gradually decrease histamine content in all tissues, including those rich in mast cells. nih.govnih.gov A 13-week chronic treatment study, for instance, demonstrated the eventual depletion of the relatively inert mast-cell histamine pools. nih.gov
| Feature | Non-Mast Cell Histamine Pool (e.g., Brain, Stomach) | Mast Cell Histamine Pool (e.g., Skin, Connective Tissue) | Source(s) |
| Turnover Rate | Rapid | Slow / Inert | nih.gov |
| Effect of Single α-FMH Dose | Significant depletion | Little to no immediate effect | nih.govcapes.gov.br |
| Effect of Chronic α-FMH Dose | Sustained depletion | Gradual depletion over time | nih.govnih.gov |
| Primary Location | Neuronal cells (brain), Enterochromaffin-like cells (stomach) | Connective tissue, mucosal surfaces | nih.govsigmaaldrich.com |
Regional Specificity of Histamine Depletion (e.g., Brain regions, Gastrointestinal Tract)
The histamine-depleting effects of α-FMH exhibit significant regional specificity, a characteristic that researchers exploit to study the localized functions of histamine. The depletion depends on the rate of histamine synthesis in a given tissue.
Brain Regions: Within the brain, α-FMH administration leads to a widespread but regionally varied depletion of histamine. Studies in rats and mice have shown significant depletion in the hypothalamus, cerebral cortex, and midbrain. nih.govnih.gov However, the extent and duration of depletion can differ between these areas. Following a single dose of α-FMH, the maximal decrease in HDC activity occurs at similar times (around 2 hours) in both the cerebral cortex and hypothalamus. nih.gov Yet, the recovery of enzyme activity is notably slower in the cerebral cortex compared to the hypothalamus, where it returns to control levels within three days. nih.gov This suggests a slower turnover rate of HDC in the cortex. nih.gov In older rats, this effect is even more pronounced, with histamine levels in the cortex and hypothalamus remaining significantly depleted for longer periods compared to younger animals, indicating a slower rate of new histamine synthesis with age. nih.govcdnsciencepub.com
Further localized studies involving direct microinfusion of α-FMH into specific brain nuclei, such as the ventromedial hypothalamus (VMH) and the mesencephalic trigeminal sensory nucleus (Me5), have demonstrated targeted depletion of neuronal histamine, allowing for the investigation of its role in specific functions like feeding and mastication. ebm-journal.org
Gastrointestinal Tract and Other Tissues: In the gastrointestinal tract, α-FMH effectively depletes histamine in the stomach mucosa, a region with a high rate of histamine turnover due to the activity of enterochromaffin-like (ECL) cells. capes.gov.brnih.govresearchgate.net In guinea pigs, six weeks of treatment with α-FMH resulted in a histamine level reduction to 10% of control in the cortex and 50% in the ileum. researchgate.net Conversely, tissues where histamine is stored predominantly in mast cells with low turnover, such as the skin, show no significant change in histamine content after a single dose of α-FMH. capes.gov.brresearchgate.net Similarly, the heart's histamine content was unchanged in the same long-term guinea pig study. researchgate.net This regional variation underscores that α-FMH's effect is most pronounced in tissues with active, non-mast cell histamine synthesis.
| Tissue/Region | Extent of Histamine Depletion with α-FMH | Key Findings | Source(s) |
| Cerebral Cortex | Significant and prolonged depletion | Slower recovery of HDC activity compared to hypothalamus. | nih.govnih.gov |
| Hypothalamus | Significant depletion | Faster recovery of HDC activity compared to cortex. | nih.govnih.gov |
| Stomach (Fundic) | Significant and rapid depletion | Reflects high turnover in non-mast cells (ECL cells). | capes.gov.brnih.gov |
| Ileum | Moderate depletion (approx. 50% after 6 weeks) | Demonstrates effect on GI tract beyond the stomach. | researchgate.net |
| Skin | No significant change (with acute dosage) | Histamine is primarily in slow-turnover mast cells. | capes.gov.brresearchgate.net |
| Heart | No significant change (with chronic dosage) | Suggests a stable histamine pool, likely in mast cells. | researchgate.net |
Long-Term Effects on Histamine Levels and Turnover
Long-term administration of α-FMH provides insights into the dynamics of histamine turnover and the consequences of sustained histamine depletion. Chronic treatment regimens can overcome the initial resistance of stable histamine pools, leading to more widespread depletion.
As established, depleting the slow-turnover histamine pool in mast cells requires prolonged exposure to α-FMH. A study involving 13 weeks of continuous treatment successfully depleted these relatively inert mast-cell histamine stores. nih.gov A separate study in guinea pigs treated for six weeks also showed significant, sustained reductions in histamine in the brain cortex and ileum. researchgate.net
The rate of recovery from α-FMH-induced depletion reveals the turnover rate of histamine and its synthesizing enzyme, HDC, in different tissues. In the mouse brain, the recovery of HDC activity after a single inhibitory dose can take several days, with the cerebral cortex showing a particularly slow recovery (not fully restored after four days). nih.gov This indicates that replacing the irreversibly inhibited enzyme is a slow process. The half-life of histamine itself in non-mast cells is much shorter; in mast cell-deficient mice, the half-life of brain histamine after α-FMH administration was calculated to be between 48 and 103 minutes, depending on the brain region. nih.gov
Sustained depletion of histamine can lead to adaptive changes in the histaminergic system. For example, the long-term depletion of histamine in the guinea pig cortex was found to increase the number of histamine H1 and H2 receptors. researchgate.net This suggests a compensatory upregulation of receptors in response to the chronic absence of their endogenous ligand. Furthermore, long-term depletion of brain histamine in mice has been shown to affect behavior, such as increasing feeding-associated locomotor activity, and to modulate the levels of other brain amino acids like GABA. nih.gov
| Study Duration | Animal Model | Key Long-Term Effects Observed | Source(s) |
| 24 hours | Mice | Brain histamine decreased to 35% of control; brain GABA content also decreased. | nih.gov |
| 4 days | Mice | HDC activity in the cerebral cortex had not fully recovered from a single dose. | nih.gov |
| 6 weeks | Guinea Pigs | Histamine depleted to 10% in cortex and 50% in ileum; increased H1 and H2 receptor numbers in the cortex. | researchgate.net |
| 13 weeks | Rats | Depletion of histamine from inert mast-cell pools was achieved. | nih.gov |
Investigation of Histaminergic System Functions Using Alpha Fluoromethylhistidine
Central Nervous System Research Applications
Alpha-Fluoromethylhistidine (α-FMH) serves as a critical pharmacological tool for investigating the diverse roles of histamine (B1213489) in the central nervous system (CNS). As an irreversible inhibitor of histidine decarboxylase (HDC), the enzyme responsible for synthesizing histamine, α-FMH allows researchers to deplete endogenous histamine levels and observe the resulting physiological and behavioral effects. wikipedia.org This approach has been instrumental in elucidating the functions of the brain's histaminergic system.
Role of Histamine in Neurotransmission Research
The study of the histaminergic system, composed of neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus and projecting throughout the brain, has greatly benefited from the use of α-FMH. peirsoncenter.comresearchgate.net By inhibiting histamine synthesis, α-FMH helps to confirm the role of histamine as a neurotransmitter involved in numerous brain functions, including arousal, pituitary hormone secretion, and cognitive processes. peirsoncenter.comresearchgate.net Research utilizing α-FMH has helped to differentiate the effects of neuronal histamine from those of histamine found in mast cells, as neuronal histamine has a much faster turnover rate. karger.com The administration of α-FMH has been shown to reduce brain histamine content, providing a valuable model for studying the consequences of histamine depletion. nih.gov This methodology has been pivotal in understanding how histamine interacts with other neurotransmitter systems, such as the serotonergic system, to modulate behavior and brain function. oup.com
Effects on Learning and Memory Processes in Animal Models
The role of endogenous histamine in learning and memory has been extensively investigated using α-FMH in various animal models. Studies in rats have demonstrated that administration of α-FMH can impair long-term memory and learning. wikipedia.org Specifically, both intraperitoneal and intracerebroventricular injections of α-FMH have been shown to prolong the response latency in active avoidance tasks, an effect that is dose-dependent and long-lasting. nih.gov This impairment in memory recollection is correlated with a significant decrease in histamine content in brain regions crucial for memory, such as the hippocampus and hypothalamus. nih.gov Furthermore, the detrimental effects of α-FMH on memory can be counteracted by the administration of histamine. nih.gov In zebrafish, α-FMH injections that reduce brain histamine levels have been associated with impaired long-term memory in a T-maze task. researchgate.net Research also indicates that depleting brain histamine with α-FMH can block the retention of long-term, but not short-term, memory in tasks like the step-down inhibitory avoidance test. yakusaku.jp These findings collectively suggest that brain histamine plays a significant role in the consolidation and retrieval of memories. nih.govyakusaku.jp
Table 1: Effects of this compound on Learning and Memory in Animal Models
| Animal Model | Task | Key Findings with α-FMH Administration | Reference(s) |
|---|---|---|---|
| Rats | Active Avoidance | Prolonged response latency, indicating impaired memory recollection. | nih.gov |
| Rats | Active Avoidance | Impaired acquisition of the avoidance response. | nih.gov |
| Rats | General | Impairments in long-term memory and learning. | wikipedia.org |
| Rats | Step-down Inhibitory Avoidance | Blocked retention of long-term memory. | yakusaku.jp |
| Rats | 8-Arm Radial Maze | Antagonized the memory-improving effects of histamine. | amegroups.cn |
| Mice | Social Recognition Memory | Impaired long-term, but not short-term, social recognition memory. | mdpi.com |
| Zebrafish | T-Maze | Increased time for performance, suggesting impaired long-term memory. | researchgate.net |
Modulation of Sleep-Wake Cycles and Arousal States
Histamine is a key promoter of wakefulness, and α-FMH has been instrumental in confirming this role. nih.govnih.gov Administration of α-FMH in rats has been shown to decrease wakefulness and increase slow-wave sleep. nih.gov Specifically, intraperitoneal injection of α-FMH resulted in a longer latency to sleep, followed by a decrease in wakefulness and an increase in slow-wave sleep during the night. nih.gov In cats, both systemic and direct injections of α-FMH into the posterior hypothalamus, where histaminergic neurons are located, led to a significant decrease in wakefulness and an increase in deep slow-wave sleep. nih.gov Studies in mice lacking the HDC gene (HDC-/-) showed that while they had similar total amounts of spontaneous wakefulness, they exhibited a deficit in wakefulness at the beginning of their active period (lights-off) and fell asleep more quickly in new environments. nih.gov The administration of α-FMH to wild-type mice mimicked these effects, causing a decrease in wakefulness, whereas it had no effect in HDC-/- mice, confirming the specific action of α-FMH on histamine synthesis. nih.gov Furthermore, α-FMH has been shown to inhibit the wakefulness-promoting effects of orexin-B, suggesting that the arousal-regulating function of orexin (B13118510) neurons may be mediated through the histaminergic system. nih.gov
Influence on Exploratory Behavior and Anxiety-Related Phenotypes
Research using α-FMH suggests a role for histamine in modulating exploratory behavior and anxiety. In zebrafish, a reduction in brain histamine following α-FMH injection led to abnormalities in exploratory behavior in a circular tank, with some studies reporting a decrease in thigmotaxis (the tendency to remain near the walls of a novel environment), which is interpreted as an anxiolytic-like effect. researchgate.net Conversely, other research in mice has shown that depletion of brain histamine with α-FMH is associated with a significant increase in the complexity of exploratory behavioral sequences in an open-field test. researchgate.netoncotarget.com This suggests that a lack of histamine may lead to more repetitive and complex motor patterns. researchgate.net The anxiogenic (anxiety-producing) effects of certain drugs have been shown to be modulated by the histaminergic system, as the increase in exploratory locomotor activity and anxiety-like behaviors induced by a histamine H3 receptor antagonist was inhibited by α-FMH. nih.gov These findings indicate that the brain's histaminergic system is involved in the complex regulation of exploration and anxiety-related behaviors.
Table 2: Effects of this compound on Exploratory and Anxiety-Related Behaviors
| Animal Model | Test | Key Findings with α-FMH Administration | Reference(s) |
|---|---|---|---|
| Zebrafish | Circular Tank / Open Field | Abnormalities in exploratory behavior; decreased thigmotaxis (anxiolytic-like effect). | researchgate.net |
| Mice | Open-Field Test | Striking increase in the number and complexity of exploratory behavioral patterns. | researchgate.netoncotarget.com |
| Mice | General Locomotor Activity | Inhibited the increase in locomotor activity induced by a histamine H3 receptor antagonist. | nih.gov |
Modulation of Seizure Activity in Experimental Models
The histaminergic system appears to play an inhibitory role in seizure activity, and studies with α-FMH have been crucial in establishing this function. Depleting brain histamine with α-FMH has been shown to increase the duration of clonic convulsions in electrically-induced seizure models in mice. researchgate.net This pro-convulsant effect of α-FMH, which results from the inhibition of histamine synthesis, is consistent with findings that compounds increasing brain histamine levels have anticonvulsant effects. researchgate.netmdpi.comnih.gov For example, the anticonvulsant effect of L-histidine in a pentylenetetrazole-induced seizure model in rats was antagonized by α-FMH. nih.gov This suggests that endogenous histamine plays a protective role against generalized clonic seizures. nih.gov The increased seizure susceptibility in animals treated with α-FMH supports the broader concept of histamine as an endogenous anticonvulsant. nih.govtandfonline.com
Impact on Neuroendocrine Regulation (e.g., Pituitary-Adrenocortical Axis)
This compound has been used to investigate the role of histamine in neuroendocrine function, particularly in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and other hormonal systems. Pretreatment with α-FMH has been shown to significantly impair the pituitary-adrenocortical response to various stimuli. For instance, α-FMH reduced the corticosterone (B1669441) response induced by opioids like morphine and D-Ala-D-Leu-enkephalinamide (DADL) in rats, suggesting that neuronal histamine is involved in the central stimulation of the HPA axis by opioids. karger.comnih.gov Similarly, the corticosterone response to beta-endorphin (B3029290) was strongly suppressed by prior administration of α-FMH. nih.gov In studies of stress-induced hormone release, α-FMH pretreatment decreased basal α-melanocyte-stimulating hormone (α-MSH) release and inhibited the ACTH and α-MSH responses to restraint and ether stress. nih.govkarger.com Furthermore, in the context of dehydration, α-FMH was found to inhibit the increase in vasopressin and oxytocin (B344502) mRNA levels and hormone secretion, indicating that hypothalamic histaminergic neurons are involved in regulating these responses. nih.govresearchgate.net
Table 3: Mentioned Compounds
Gastrointestinal System Research Applications
This compound (α-FMH) has been an invaluable pharmacological tool for elucidating the intricate mechanisms governing the gastrointestinal system, particularly in the regulation of gastric acid secretion. By irreversibly inhibiting histidine decarboxylase (HDC), the enzyme responsible for histamine synthesis, α-FMH allows researchers to probe the specific roles of newly synthesized histamine in various physiological processes.
Role of Enterochromaffin-Like (ECL) Cell Histamine in Gastric Secretion Studies
Enterochromaffin-like (ECL) cells are the predominant source of histamine in the oxyntic mucosa of the stomach. nih.govnih.gov This histamine is a key stimulant of gastric acid secretion from parietal cells. wikipedia.orgnih.gov Research utilizing α-FMH has been pivotal in confirming the central role of ECL cell-derived histamine.
Studies in rats have demonstrated that administration of α-FMH effectively depletes histamine from ECL cells. nih.govsigmaaldrich.com In these histamine-depleted animals, basal gastric acid secretion was significantly reduced, and more strikingly, the acid secretion stimulated by the hormone gastrin was almost completely abolished. nih.govnih.gov However, the acid response to direct administration of histamine remained intact, indicating that the parietal cells' ability to respond to histamine was unaffected. nih.gov This demonstrates that gastrin's primary mechanism for stimulating acid secretion is not direct action on parietal cells, but rather the mobilization of histamine from ECL cells. wikipedia.orgnih.gov
The effectiveness of α-FMH in depleting ECL cell histamine has been shown to be dependent on the secretory activity of the cells. In fed rats with active gastrin secretion, α-FMH treatment led to an 80-90% reduction in oxyntic mucosal histamine. frontiersin.org In contrast, fasted rats showed only a 50% reduction, suggesting that the inhibition of histamine synthesis is most effective at depleting stores when there is a high rate of histamine turnover. frontiersin.org Ultrastructural studies have corroborated these findings, showing that α-FMH treatment significantly reduces the number of secretory vesicles, the primary storage sites of histamine, within ECL cells of mice, rats, and hamsters. sigmaaldrich.com
| Stimulus | Response in Control Animals | Response in α-FMH Treated Animals | Reference |
|---|---|---|---|
| Basal | Normal Secretion | Reduced by >60% | nih.gov |
| Gastrin-17 | Stimulated Secretion | Almost Abolished | nih.govnih.gov |
| Histamine | Stimulated Secretion | Unaffected | nih.gov |
| Vagal Stimulation (Insulin-induced) | Stimulated Secretion | Unaffected | nih.govnih.gov |
Gastrin-Histamine Axis Investigations
The relationship between gastrin and histamine, often termed the gastrin-histamine axis, is a cornerstone of gastric physiology. Gastrin, released from G-cells, stimulates ECL cells to synthesize and release histamine, which in turn acts on parietal cells. wikipedia.orgnih.gov α-FMH has been instrumental in dissecting this axis. By selectively blocking histamine synthesis, researchers have been able to confirm that gastrin's stimulatory effect on acid secretion is overwhelmingly mediated by histamine. wikipedia.orgnih.govnih.gov
Experiments have shown that depleting histamine with α-FMH prevents gastrin-induced acid secretion. wikipedia.orgnih.gov This finding strongly supports the model where gastrin's effect is indirect. Gastrin acts on cholecystokinin (B1591339) 2 (CCK2) receptors on ECL cells, which triggers an increase in HDC expression and subsequent histamine synthesis and release. wikipedia.orgnih.gov Blocking this histamine release with α-FMH effectively breaks the chain of command from gastrin to the parietal cell.
Vagally-Mediated Histaminergic Pathway Research
The vagus nerve also plays a significant role in stimulating gastric acid secretion. Research using α-FMH has revealed a more complex picture for vagally-mediated pathways compared to the gastrin-histamine axis. Studies in rats showed that while α-FMH treatment depleted ECL cell histamine, it did not affect acid secretion induced by vagal stimulation (e.g., through insulin (B600854) injection). nih.govnih.govnii.ac.jp
However, this vagally-induced acid secretion was still abolished by histamine H2-receptor antagonists like ranitidine. nih.govnih.gov This suggests that while vagal stimulation is dependent on a histaminergic pathway, it does not rely on the histamine stored in and released from ECL cells. nih.govnih.govnii.ac.jp One hypothesis is that vagal stimulation might release histamine from a different source, such as mucosal mast cells, which are less affected by α-FMH treatment. nih.govphysiology.org Another possibility is that acetylcholine (B1216132) released from vagal nerve endings acts directly on parietal cells, and that a basal level of histamine is required to permit or amplify this response. physiology.org
Immune System Research Applications
α-Fluoromethylhistidine's ability to specifically inhibit HDC has also made it a valuable tool for investigating the role of histamine in the immune system, particularly in the biology of mast cells and basophils, which are key players in allergic and inflammatory responses.
Modulation of Histamine in Mast Cell Biology
Mast cells store large quantities of pre-formed histamine in their granules, but they can also synthesize it de novo. nih.govsigmaaldrich.cn Research using α-FMH has helped to distinguish between the roles of these two pools of histamine. While a single administration of α-FMH effectively inhibits HDC, it does not significantly deplete the large, pre-existing histamine stores within mast cells. nih.govnih.govnih.gov This is in contrast to its more rapid effect on cells with high histamine turnover, like ECL cells. nih.gov
However, sustained administration of α-FMH can prevent the re-synthesis of histamine. For example, it was shown to prevent the reconstitution of mast cell histamine stores after they were depleted by a degranulating agent, polymyxin (B74138) B. nih.gov This demonstrates that α-FMH can be used to study the importance of newly synthesized histamine in maintaining mast cell histamine content over time. In one study, chronic treatment with α-FMH over 13 weeks did lead to the depletion of the relatively inert mast-cell histamine pool. nih.gov Furthermore, α-FMH has been used in studies to show that de novo histamine formation contributes to physiological responses like sustained post-exercise vasodilation, a process also involving mast cell degranulation. physiology.org
Studies on Basophil Histamine Synthesis
Basophils, like mast cells, are crucial sources of histamine in immune reactions. Studies on rat leukemic basophil (2H3) cell cultures have shown that α-FMH completely blocks the decarboxylation of histidine to form histamine. nih.gov This inhibition allows researchers to investigate the consequences of a lack of histamine synthesis on basophil function, without affecting other essential metabolic processes, as α-FMH did not impair cell division or growth in these cultures. nih.gov
Further research has utilized α-FMH to explore the regulation of cytokine production by basophils. In one study, blocking histamine synthesis with α-FMH in IL-3-induced bone marrow basophils led to an enhancement of IL-4 and IL-6 production. rupress.org This suggests an autoinhibitory role for newly synthesized histamine in basophil cytokine generation. These findings were made possible by using α-FMH to specifically abrogate histamine synthesis, thereby revealing its intracellular regulatory functions. rupress.org Similarly, studies on hematopoietic progenitor cells showed that the increased histamine production induced by cytokines like IL-3 and GM-CSF could be completely abolished by α-FMH, confirming that these cytokines act by inducing de novo histamine synthesis. aai.orgoup.com
| Cell Type | Key Finding with α-FMH | Implication | Reference |
|---|---|---|---|
| Mast Cells | Prevents reconstitution of histamine stores after depletion. | Allows study of the role of newly synthesized histamine in maintaining cellular stores. | nih.gov |
| Rat Leukemic Basophils (2H3 cells) | Completely blocks histamine synthesis without affecting cell growth. | Demonstrates specific inhibition of HDC to study histamine's role in cell function. | nih.gov |
| Murine Bone Marrow Basophils | Enhanced IL-4 and IL-6 production when histamine synthesis is blocked. | Reveals an autoinhibitory feedback loop for histamine on cytokine production. | rupress.org |
| Murine Hemopoietic Progenitor Cells | Abrogates IL-3 and GM-CSF-induced histamine production. | Confirms that these cytokines stimulate de novo histamine synthesis. | aai.orgoup.com |
Exploration of Non-Histaminergic Effects
While this compound (α-FMH) is primarily recognized as a specific and irreversible inhibitor of histidine decarboxylase (HDC), research has uncovered several effects that are not directly attributable to the depletion of histamine. These findings suggest that α-FMH may interact with other signaling pathways, influencing a range of physiological processes independently of its action on histamine synthesis.
Evidence suggests a potential link between the effects of α-FMH and the Neuropeptide Y (NPY) system, a significant pathway in the regulation of food intake. Some studies propose that the increase in food intake observed after α-FMH administration may be mediated by mechanisms other than HDC inhibition, possibly involving an enhanced expression of NPY. wikipedia.org A functional relationship between the histaminergic system and NPY has been identified, with NPY afferents showing synaptic interactions with histaminergic neurons. karger.com This connection is further supported by findings that the orexigenic (appetite-stimulating) effects of substances like orexin-A are mediated through the regulation of NPY neurons. karger.com The use of α-FMH in studies examining these interactions helps to elucidate the complex relationship between histamine, NPY, and the control of feeding behaviors. karger.com
Studies indicated that while α-FMH treatment did not generally affect the development of most biogenic amine systems, it had a notable and deleterious effect on the cardiac-sympathetic axis. nih.govnih.gov Specifically, deficits in norepinephrine (B1679862) levels in the heart became apparent during the third postnatal week. nih.gov This was preceded by a significant increase in norepinephrine turnover at the developmental stage when central control of sympathetic tone typically emerges. nih.gov However, other catecholaminergic systems, including brain noradrenergic and dopaminergic neurons, as well as renal sympathetic neurons, were not affected by the α-FMH treatment. nih.gov Further research has suggested that the α-FMH-induced decrease in histamine content in the rat right atrium is dependent on sympathetic nervous activity, as the effect was inhibited by beta-blockers like propranolol (B1214883) and metoprolol. nih.gov
One of the most studied non-histaminergic effects of α-FMH is its influence on food intake. Administration of α-FMH has been shown to increase food consumption, and the underlying mechanism is thought to be distinct from its inhibition of histamine synthesis. wikipedia.orgcabidigitallibrary.org
Research has demonstrated that α-FMH can counteract the appetite-suppressing effects of various signaling molecules. For instance, in mice, pretreatment with α-FMH abolished the reduction in food intake induced by leptin, a hormone that regulates energy balance. nih.gov Similarly, the anorexiant effect of oleoylethanolamide (OEA), a lipid messenger involved in satiety, is significantly weakened in mice treated with α-FMH. pnas.org In avian models, intracerebroventricular (ICV) injection of α-FMH was found to increase food intake, an effect that could be attenuated by the administration of dopamine, suggesting an interaction between the histaminergic and dopaminergic systems in the control of feeding. cabidigitallibrary.orgut.ac.ir
Synthesis and Structural Modification for Research Probes
Efficient Synthetic Methodologies for alpha-Fluoromethylhistidine
The synthesis of α-FMH, particularly its biologically active (S)-enantiomer, has been a subject of significant research to overcome challenges such as low yields and the need for difficult chiral separations that characterize non-stereospecific routes.
Early synthetic routes that produced a racemic (1:1) mixture of enantiomers were considered nonideal due to the difficulty in separating the desired (S)-isomer, which is responsible for the compound's biological activity as an inhibitor of histidine decarboxylase. acs.org To address this, novel stereoselective methods have been developed.
One prominent enantioselective synthesis for (S)-(+)-α-(fluoromethyl)histidine begins with L-histidine. acs.orgresearchgate.netresearchgate.net This method involves the conversion of N(im)-trityl-L-histidine methyl ester into a mixture of "trans"-(2S,4S)- and "cis"-(2R,4S)-imidazolidin-5-one analogs. researchgate.net The key step is the regioselective alkylation of the cis isomer with chlorofluoromethane. acs.orgresearchgate.net This halomethylation reaction proceeds with retention of the original absolute configuration at the alpha-position of the histidine, yielding a single diastereomer that, after deprotection and hydrolysis, gives the desired (S)-(+)-α-(fluoromethyl)histidine. acs.orgresearchgate.net This approach ensures that the final product is enantiomerically pure, which is crucial for its use as a specific research probe. acs.org
More recently, a different efficient and inexpensive method for synthesizing α-FMH has been reported, which provides an experimental yield of 57%. nih.govsacredheart.edu This pathway utilizes methyl 2-aziridinyl-3-(N-triphenylmethyl-4-imidazolyl) propionate (B1217596) and hydrogen fluoride/pyridine to achieve the synthesis of (S)-α-Fluoromethylhistidine di-hydrochloride. nih.govsacredheart.edu
| Method | Key Starting Material | Key Reagents/Intermediates | Key Feature | Reference |
|---|---|---|---|---|
| Stereoselective Alkylation | L-histidine | cis-(2R,4S)-imidazolidin-5-one intermediate; chlorofluoromethane | Enantioretentive synthesis, avoids chiral separation. | acs.orgresearchgate.net |
| Aziridine Ring Opening | methyl 2-aziridinyl-3-(N-triphenylmethyl-4-imidazolyl) propionate | HF/pyridine | Reported as a novel, inexpensive, and efficient method with high yield. | nih.govsacredheart.edu |
The purification of α-FMH is critical to ensure its quality for research applications, where contaminants could lead to ambiguous results. Following synthesis, purification protocols are employed to isolate the compound to a high degree of purity. The specific techniques can vary depending on the synthetic route but generally involve standard organic chemistry purification methods.
For instance, after synthesis, the crude product is often subjected to chromatographic techniques to separate it from unreacted starting materials, byproducts, and reaction solvents. The final, purified compound is frequently converted into a more stable and handleable form, such as a salt. The dihydrochloride (B599025) salt of α-FMH is a common form for commercial and research use, which can be isolated through crystallization. nih.govmedkoo.com This salt form ensures stability and facilitates accurate preparation of solutions for in vitro and in vivo experiments. nih.govsacredheart.edu The purity of the final research-grade compound is confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net
Halomethylation and Stereoselective Synthesis
Development of Analogues and Derivatives
The modification of the α-FMH structure has been instrumental in elucidating its inhibitory mechanism and exploring the substrate specificity of its target enzyme, histidine decarboxylase (HDC).
Structure-activity relationship (SAR) studies investigate how chemical structure correlates with biological activity. For α-FMH, a key finding is that its inhibitory activity against HDC is stereospecific, with the (S)-enantiomer being the active inhibitor. acs.org This highlights the importance of the molecule's three-dimensional arrangement for its interaction with the enzyme's active site.
To further probe these interactions, researchers have synthesized analogues. For example, the same stereoselective synthesis used for α-FMH was adapted to produce (S)-(+)-α-(chloromethyl)histidine by using bromochloromethane (B122714) as the alkylating agent instead of chlorofluoromethane. acs.orgresearchgate.net Although the yield for this chloro-analogue was very low, its synthesis represents an effort to understand how changing the halogen atom (from fluorine to chlorine) affects the compound's properties and inhibitory potential. acs.org
Other histidine derivatives also serve as important tools for comparison in SAR studies. Both α-FMH and histidine methyl ester (HME) are known to be potent HDC inhibitors, while α-methylhistidine acts as a competitive inhibitor and a poor substrate for the enzyme. nih.govresearchgate.net The study of these and other analogues helps to map the chemical requirements for effective binding and inhibition of histidine decarboxylase.
| Compound | Structural Modification vs. Histidine | Observed Effect on Histidine Decarboxylase (HDC) | Reference |
|---|---|---|---|
| (S)-α-Fluoromethylhistidine | Fluoromethyl group at α-carbon | Potent, irreversible ("suicide") inhibitor. | wikipedia.orgnih.govsigmaaldrich.com |
| Histidine Methyl Ester (HME) | Esterification of the carboxyl group | Potent inhibitor. Used as a probe to study catalytic intermediates. | nih.govcore.ac.uk |
| α-Methylhistidine | Methyl group at α-carbon | Competitive inhibitor and a substrate that is slowly decarboxylated. | researchgate.net |
| (S)-α-Chloromethylhistidine | Chloromethyl group at α-carbon | Synthesized as an analogue for SAR studies. | acs.orgresearchgate.net |
α-Fluoromethylhistidine is a classic example of a mechanism-based inhibitor, also known as a "suicide substrate". nih.govsigmaaldrich.com The enzyme, HDC, processes α-FMH as if it were the natural substrate, histidine. This enzymatic conversion transforms α-FMH into a more reactive form within the active site, which then forms a covalent bond with a key residue, leading to time-dependent, irreversible inhibition. wikipedia.orgnih.gov
This mechanism has been exploited in the design of biochemical probes. To trace the inhibitor's fate and confirm its mechanism, a radiolabeled version, α-FMH[4-³H], was synthesized. nih.gov Experiments using this tritiated probe demonstrated that upon incubation with HDC, the radiolabel becomes irreversibly attached to the enzyme protein, providing direct evidence of covalent adduct formation. nih.gov This modification—the introduction of a radioactive isotope—transformed the inhibitor into a powerful probe for mechanistic studies. nih.gov
Furthermore, α-FMH and its analogue, histidine methyl ester (HME), have been used in tandem as biochemical probes to investigate the structural and functional properties of HDC. core.ac.uk Studies have shown that the binding of these substrate analogues to the enzyme's active site alters its conformation. core.ac.uk By observing these changes, researchers can gain insights into the catalytic mechanism and substrate-binding properties of different enzyme isoforms, demonstrating how a small library of related derivatives can be used to probe complex biological questions. core.ac.uk
Off Target Biochemical Interactions and Their Implications for Research
Inhibition of Glutathione (B108866) S-Transferase (GST) Isozymes
Recent studies have brought to light that α-FMH can effectively inhibit GSTs at micromolar concentrations. nih.govmedkoo.comglpbio.combiocrick.com This finding is critical because GSTs are a superfamily of enzymes central to cellular detoxification processes by catalyzing the conjugation of glutathione to a wide array of xenobiotics and endogenous electrophiles. medchemexpress.com The inhibition of these enzymes by α-FMH suggests that its use in research may lead to unintended consequences on cellular metabolism and the elimination of various compounds. dcchemicals.comnih.govmedkoo.comglpbio.combiocrick.com
Mechanistic Studies of GST Inhibition
The precise mechanism by which α-Fluoromethylhistidine inhibits Glutathione S-Transferase is an area of active investigation. In silico screening methods, including reverse docking, have been instrumental in identifying GST isozymes as plausible protein targets for α-FMH. nih.govbiocrick.com These computational predictions were subsequently validated through in vitro enzymatic assays. nih.govresearchgate.net
Kinetic studies have been employed to characterize the nature of this inhibition. For instance, research on the GST from Schistosoma japonicum, a parasitic flatworm, demonstrated that α-FMH inhibits its catalytic activity. sacredheart.edu These studies often utilize colorimetric assays to monitor the enzymatic reaction and determine kinetic parameters in the presence and absence of the inhibitor. sacredheart.edu The data from such experiments help to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into how α-FMH interacts with the enzyme, either at the active site or at an allosteric site.
Further research has focused on specific human GST isozymes, such as human Glutathione S-Transferase P1-1 (hGSTP1-1), which is a target in cancer therapy due to its overexpression in many tumors. rcsb.org While direct mechanistic studies of α-FMH on hGSTP1-1 are still developing, the broader understanding of GST inhibition by various compounds, including those that bind covalently, provides a framework for understanding the potential interaction. researchgate.netresearchgate.net The presence of a fluoromethyl group in α-FMH suggests the possibility of it acting as a mechanism-based inactivator, forming a covalent bond with a residue in the active site of the enzyme, similar to its action on HDC. wikipedia.org
Table 1: Investigated GST Isozymes and Inhibitory Observations for alpha-Fluoromethylhistidine
| GST Isozyme Target | Organism | Method of Identification | Inhibitory Effect | Reference |
|---|---|---|---|---|
| Glutathione S-Transferase (general) | Not specified | In silico screening and in vitro assay | Effective inhibition at micromolar concentrations | nih.gov |
| Schistosoma japonicum GST | Schistosoma japonicum | In silico screening and kinetic studies | Demonstrated inhibition of catalytic activity | sacredheart.edu |
| Glutathione S-Transferase P1-1 (implicated) | Human | General GST inhibition studies | Potential target based on known GST inhibition | rcsb.org |
Implications for Interpretations of Research Findings
The off-target inhibition of GSTs by α-Fluoromethylhistidine significantly complicates the interpretation of research that utilizes this compound with the sole intention of inhibiting HDC. nih.govbiocrick.com Since GSTs play a crucial role in cellular protection and the metabolism of a wide range of substances, including therapeutic drugs, their inhibition can lead to a variety of cellular effects that may be mistakenly attributed to histamine (B1213489) depletion. dcchemicals.commedkoo.comglpbio.commedchemexpress.com
For example, if a study investigates the role of histamine in a particular physiological process and uses α-FMH to inhibit its synthesis, any observed effects could be a consequence of GST inhibition rather than, or in addition to, the reduction in histamine levels. This is particularly relevant in studies involving drug interactions or cellular stress responses, where the function of GSTs is paramount. nih.gov
Table 2: Compounds Mentioned in the Article | Compound Name | | | :--- | | this compound (α-FMH) | | Glutathione | | Histamine |
Analytical Methodologies for Quantifying Alpha Fluoromethylhistidine and Its Biological Effects
Spectroscopic and Chromatographic Methods for Compound Detection
Detecting and quantifying α-FMH in biological systems and confirming its structure relies on sophisticated analytical chemistry techniques. Spectroscopic methods are essential for structural elucidation, while chromatographic techniques are employed for separation and quantification from complex biological matrices.
An amino acid analyzer method utilizing ninhydrin (B49086) for post-column derivatization has been developed for the quantification of α-FMH in plasma and tissue samples. researchgate.net This method demonstrated a minimum quantitation limit of 0.2 micrograms per milliliter in rat studies. researchgate.net For structural confirmation and identification, particularly following chemical synthesis or isolation of inactivation products, a range of spectroscopic techniques are used. These include Mass Spectrometry, Carbon-13 Magnetic Resonance Spectroscopy (¹³C-NMR), and Proton Magnetic Resonance Spectroscopy (¹H-NMR). nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been instrumental in identifying inactivation products formed during the reaction between α-FMH and the HDC enzyme. capes.gov.br
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of α-FMH's effects, particularly for measuring histamine (B1213489) levels, and can be adapted for the compound itself. nih.govjneurosci.org HPLC systems are often coupled with fluorometric detectors after post-column derivatization to enhance sensitivity and specificity. nih.govresearchgate.net
Table 1: Analytical Methods for α-Fluoromethylhistidine Detection This table is interactive. Users can sort and filter the data.
| Method | Principle | Application | Reference(s) |
|---|---|---|---|
| Amino Acid Analyzer | Chromatographic separation followed by post-column derivatization with ninhydrin and colorimetric detection. | Quantification of α-FMH in plasma and tissue homogenates. | researchgate.net |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Structural confirmation of synthesized α-FMH; identification of enzyme inactivation products. | nih.govcapes.gov.br |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Structural confirmation and molecular weight determination of α-FMH. | nih.gov |
| HPLC | High-pressure separation of compounds based on their affinity for a stationary phase. | Bioanalysis and disposition studies; separation from biological matrices. | nih.govdntb.gov.ua |
Enzymatic Assays for Histidine Decarboxylase Activity
The primary biological effect of α-FMH is the inhibition of histidine decarboxylase (HDC). wikipedia.org Therefore, assays that measure HDC activity are fundamental to understanding the potency and mechanism of α-FMH. These assays typically quantify the rate of conversion of the substrate, L-histidine, into its products, histamine and carbon dioxide (CO₂).
A variety of methods have been developed, ranging from classic manometric techniques to modern high-throughput screening assays.
Coupled Radioenzymatic Assay : A highly sensitive method involves the conversion of radiolabeled histidine (e.g., [³H]histidine) to [³H]histamine by the enzyme sample. The [³H]histamine is then methylated in the same reaction by histamine N-methyltransferase to produce [³H]N-tele-methylhistamine, which is then extracted and quantified. nih.gov
Fluorometric Assays : Plate-based fluorometric assays provide a high-throughput option for measuring HDC activity. affiassay.com One such method is a fluorescence polarization assay that uses a fluorescein-histamine probe that binds to an anti-histamine antibody. nih.gov The histamine produced by HDC competes with this probe, leading to a change in fluorescence polarization that is proportional to enzyme activity. nih.gov
Coupled Spectrophotometric Assay : A general method for decarboxylases involves a coupled enzyme system where the liberated CO₂ reacts with phosphoenolpyruvate (B93156) and phosphoenolpyruvate carboxylase to form oxaloacetate. nih.gov The oxaloacetate is then reduced by malate (B86768) dehydrogenase, which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the decarboxylase activity. nih.gov
Table 2: Assays for Histidine Decarboxylase (HDC) Activity This table is interactive. Users can sort and filter the data.
| Assay Type | Principle | Detection Method | Reference(s) |
|---|---|---|---|
| Manometric (CO₂-Trapping) | Measures the volume of CO₂ gas produced from L-histidine decarboxylation in a sealed vessel (Warburg flask). | Manometry (pressure change). | sigmaaldrich.com |
| Radiometric (CO₂-Trapping) | Measures the ¹⁴CO₂ released from [¹⁴C]-labeled substrate (e.g., α-methylhistidine-¹⁴COOH). | Scintillation counting. | nih.gov |
| Coupled Radioenzymatic | Converts [³H]histidine to [³H]histamine, followed by enzymatic methylation and extraction. | Scintillation counting. | nih.gov |
| Fluorescence Polarization | Histamine produced by HDC competes with a fluorescein-histamine probe for antibody binding sites. | Fluorescence polarization. | nih.gov |
| Fluorometric Kit | A plate-based assay measuring a fluorescent product generated in proportion to HDC activity. | Fluorescence (Ex/Em = 535/587 nm). | affiassay.com |
| Coupled Spectrophotometric | CO₂ produced is used in a coupled reaction that results in the oxidation of NADH to NAD⁺. | UV Spectrophotometry (Absorbance at 340 nm). | nih.gov |
Historically, a primary method for assaying HDC activity involved measuring the CO₂ produced during the decarboxylation of histidine. sigmaaldrich.com In the classic manometric method, the reaction is carried out in a Warburg flask, and the amount of CO₂ gas evolved is measured directly. sigmaaldrich.com A more sensitive variation uses a radiolabeled substrate, such as [¹⁴C]histidine, and traps the released ¹⁴CO₂ for quantification by liquid scintillation counting. nih.gov For instance, whole-body HDC activity has been specifically measured by tracking the conversion of α-methylhistidine-¹⁴COOH to ¹⁴CO₂. nih.gov
While direct, these methods have limitations. A key issue is specificity. Biological samples may contain other decarboxylases that can act on the substrate or on other amino acids present in the sample, potentially leading to an overestimation of specific HDC activity. sigmaaldrich.com For example, mammals have a specific L-histidine decarboxylase that differs from the less specific DOPA decarboxylase, which could interfere with the assay if not properly controlled. sigmaaldrich.com Furthermore, bacteria possess different families of HDC (pyridoxal phosphate-dependent and pyruvoyl-dependent), which could affect assay results depending on the source of the enzyme and the assay conditions. csic.es Modern coupled assays often provide greater specificity by measuring the production of histamine rather than CO₂. nih.govnih.gov
Measurement of Histamine Levels in Biological Samples
Since α-FMH acts by inhibiting HDC, a direct consequence of its action is the depletion of histamine in tissues with rapid histamine turnover, such as the stomach and brain. nih.govresearchgate.net Therefore, the accurate measurement of histamine in various biological samples (e.g., blood, plasma, tissues) is essential for evaluating the in vivo efficacy of α-FMH.
A range of analytical methods are available for histamine quantification:
High-Performance Liquid Chromatography (HPLC) : This is a widely used and reliable method. It involves chromatographic separation of histamine from other amines in the sample, followed by post-column derivatization with a fluorescent agent like o-phthalaldehyde (B127526) (OPA) and detection with a fluorometric detector. jneurosci.orgresearchgate.net This technique is highly sensitive and specific. jneurosci.org
Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA kits offer a convenient method for quantifying histamine. nih.govnwlifescience.com These are typically competitive immunoassays where histamine in the sample competes with a histamine-enzyme conjugate for binding to a limited number of anti-histamine antibodies coated on a microplate. nih.govnwlifescience.com The resulting signal is inversely proportional to the amount of histamine in the sample. nwlifescience.com
Spectrophotometry : A simple spectrophotometric method has been described based on the formation of a copper(II)-histamine chelate, which is then extracted and measured. psu.edu
Flow Cytometry and Solid-Phase Assays : These methods can be used to measure histamine release from specific cell types, such as basophils and mast cells, in response to stimuli. springernature.com
Table 3: Methods for Measuring Histamine in Biological Samples This table is interactive. Users can sort and filter the data.
| Method | Principle | Common Sample Types | Reference(s) |
|---|---|---|---|
| HPLC with Fluorometric Detection | Chromatographic separation followed by post-column derivatization (e.g., with OPA) and fluorescence measurement. | Brain tissue, plasma, microdialysis samples. | nih.govjneurosci.orgresearchgate.net |
| ELISA | Competitive immunoassay using a specific anti-histamine monoclonal antibody. | Blood, plasma, cell culture supernatants, tissue homogenates. | nih.govnwlifescience.comifremer.fr |
| Spectrophotometry | Formation of a colored Cu(II)-histamine chelate cation, followed by solvent extraction and absorbance measurement. | Mast cells, muscle, urine. | psu.edu |
| Solid-Phase Assay/Flow Cytometry | Detection of histamine released from specific cell populations (e.g., basophils) after stimulation. | Whole blood, purified basophils, cultured mast cells. | springernature.com |
Assessment of Enzyme Turnover and Reactivation In Vitro and In Vivo
Alpha-Fluoromethylhistidine is classified as a "suicide-substrate" inhibitor, meaning it effects a time-dependent, irreversible inhibition of HDC. sigmaaldrich.comnih.gov However, the biological effect is not permanent due to the natural synthesis of new enzyme molecules (turnover) and the potential for the enzyme to be reactivated.
Enzyme Turnover: The rate of recovery from α-FMH inhibition in vivo is largely dependent on the turnover rate, or the half-life, of the HDC enzyme. This can be determined by measuring the return of HDC activity over time after a single administration of α-FMH.
In rat leukemic basophil (2H3) cells, the turnover of HDC activity was found to be rapid, with a half-life of approximately 37 minutes. nih.gov
In mouse brain, the half-life of HDC was calculated to be much longer, at 53 hours, based on the rate of recovery of enzyme activity following irreversible inhibition by α-FMH. nih.gov
Studies in rats have shown that even after histamine formation is reduced by over 95%, the ability of mast cells to synthesize histamine recovers rapidly, highlighting the importance of enzyme resynthesis. nih.gov
Enzyme Reactivation: While inhibition by α-FMH is considered irreversible under many physiological conditions, studies have shown that the inactivated enzyme can be partially reactivated in vitro. capes.gov.brresearchgate.net Following inactivation of both wild-type and mutant forms of HDC by α-FMH, prolonged dialysis of the inhibited enzyme against a buffer can lead to a partial restoration of activity. capes.gov.brresearchgate.net This suggests that the bond formed between the inactivator and the enzyme is not entirely permanent and can be slowly reversed under certain conditions, although this is distinct from the much faster process of new enzyme synthesis in vivo. capes.gov.br
Table 4: Research Findings on HDC Turnover and Reactivation This table is interactive. Users can sort and filter the data.
| System | Key Finding | Type of Assessment | Reference(s) |
|---|---|---|---|
| Mouse Brain | The in vivo half-life (turnover) of HDC was calculated to be 53 hours after α-FMH administration. | Enzyme Turnover | nih.gov |
| Rat Basophil (2H3) Cells | The turnover of HDC activity was rapid, with a calculated half-life of 37 minutes. | Enzyme Turnover | nih.gov |
| Rat Mast Cells | The ability of mast cells to synthesize histamine recovered rapidly after inhibition by α-FMH. | Enzyme Turnover | nih.gov |
| Purified HDC (from Morganella morganii) | The α-FMH-inactivated enzyme could be partially reactivated by prolonged dialysis against a buffer. | Reactivation In Vitro | capes.gov.brresearchgate.net |
Stereochemical Considerations in Biochemical Studies
Enantiomer-Specific Effects on Histidine Decarboxylase Inhibition
The primary mechanism of action for α-fluoromethylhistidine is the irreversible inhibition of histidine decarboxylase (HDC), the enzyme responsible for converting histidine to histamine (B1213489). wikipedia.orgnih.gov Research has unequivocally demonstrated that this inhibitory activity is stereoselective, with the (S)-(+)-enantiomer being the biologically active form. nih.govacs.org
(S)-α-Fluoromethylhistidine acts as a specific and potent "suicide-substrate" inhibitor of mammalian HDC. nih.govnih.gov The enzyme recognizes the (S)-enantiomer and initiates a catalytic process. nih.gov This process transforms the inhibitor into a more reactive species that forms a stable, covalent bond with a key residue, possibly serine, at the enzyme's active site. wikipedia.orgnih.gov This covalent modification leads to time-dependent, irreversible inactivation of the enzyme. nih.gov In contrast, the (R)-enantiomer does not exhibit the same potent inhibitory effect on HDC. The established synthesis of the biologically active (S)-(+)-stereoisomer underscores its importance for research applications targeting histamine synthesis. acs.org
Differential Distribution and Cellular Uptake of Enantiomers in Animal Models
The stereochemistry of α-fluoromethylhistidine not only dictates its enzymatic inhibition but also governs its pharmacokinetic properties, including distribution and cellular uptake in animal models. Studies in rats have revealed significant enantiomer-specific differences in the disposition of (S)-FMH and (R)-FMH. oup.comnih.gov
Following intravenous administration in rats, both enantiomers show different pharmacokinetic profiles. While there isn't a large difference in the plasma concentration-time curves between the enantiomers, their distribution into tissues, particularly the brain, is markedly different. oup.comnih.gov The (S)-FMH enantiomer is capable of partitioning into the brain and is removed very slowly. oup.comnih.gov Conversely, the (R)-FMH enantiomer shows no significant distribution to the brain. oup.comnih.gov This stereoselective transport across the blood-brain barrier is a critical factor in the compound's central nervous system effects.
The uptake of α-FMH into cells appears to utilize existing amino acid transport systems. In rat leukemic basophil (2H3) cells, α-FMH is co-transported by a histidine uptake system, although the affinity of the transporter for α-FMH is lower than for histidine itself. nih.gov While this specific study did not differentiate between the enantiomers, the differential brain uptake observed in vivo strongly suggests that cellular transport mechanisms can distinguish between the (S) and (R) forms. oup.comnih.gov This is consistent with findings for the natural amino acid histidine, where its L- and D-isomers show different transport characteristics into brain and lung microvascular endothelial cells. physiology.orgresearchgate.net
Stereoselective Impact on Biological Processes and Experimental Outcomes
The enantiomer-specific inhibition of HDC and differential tissue distribution result in distinct biological effects and experimental outcomes. Since the (S)-enantiomer is the active inhibitor of histamine synthesis and is capable of entering the brain, it is primarily responsible for the observed pharmacological effects related to histamine depletion. nih.govoup.comnih.gov
Administration of α-FMH leads to a significant reduction of histamine levels, particularly in pools with rapid turnover rates, such as those in the stomach and brain. nih.gov In animal studies, this histamine depletion has been linked to various physiological and behavioral changes, including impairments in long-term memory and learning, sleep-inducing effects, and an increase in food intake. wikipedia.org Given the stereoselective properties of the compound, these effects can be directly attributed to the actions of (S)-α-fluoromethylhistidine. The lack of brain penetration by the (R)-enantiomer precludes it from inducing such central nervous system-mediated effects. oup.comnih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| alpha-Fluoromethylhistidine | α-FMH |
| (S)-alpha-Fluoromethylhistidine | (S)-FMH |
| (R)-alpha-Fluoromethylhistidine | (R)-FMH |
| Histidine | |
| L-Histidine | |
| D-Histidine | |
| Histamine |
Future Directions in Alpha Fluoromethylhistidine Research
Elucidating Unresolved Mechanisms of Action and Off-Target Effects
While the primary mechanism of α-FMH is the irreversible inhibition of HDC through the formation of a covalent bond with a serine residue in the enzyme's active site, several aspects of its action and its interactions with other biological molecules are not fully understood. wikipedia.orgnih.gov
One of the key unresolved areas is the complete characterization of its off-target effects. Research has shown that α-FMH can inhibit isozymes of the glutathione (B108866) S-transferase (GST) family at micromolar concentrations. wikipedia.orgnih.gov This finding suggests that some of the observed physiological effects of α-FMH may not be solely attributable to histamine (B1213489) depletion and could involve modulation of GST-dependent pathways, which are crucial for detoxification and drug metabolism. nih.govmedkoo.com Further studies are needed to identify all potential protein targets of α-FMH. In silico approaches, such as reverse docking, have already identified numerous potential protein hits, including several enzymes involved in glutathione metabolism, warranting further in vitro and in vivo validation. nih.gov
Additionally, some physiological responses to α-FMH appear to be independent of HDC inhibition. For instance, α-FMH administration has been shown to increase food intake through a mechanism proposed to involve the enhanced expression of neuropeptide Y (NPY), rather than through the depletion of histamine. wikipedia.orgnih.gov The precise molecular pathways through which α-FMH influences NPY expression and feeding behavior require further investigation. Similarly, while α-FMH induces sleep and impairs long-term memory and learning in rodents, the exact downstream signaling cascades following histamine depletion that lead to these behavioral outcomes need to be more clearly defined. wikipedia.org
There is also evidence suggesting the existence of an FMH-resistant form of HDC in certain brain regions, such as the frontal cortex in rats, which is not maximally inhibited even at high doses of the compound. nih.gov The nature of this resistant enzyme and its physiological significance are important questions for future research.
Development of Advanced Research Tools and Probes
The specificity of α-FMH as an irreversible inhibitor of HDC has made it a valuable tool for studying the histaminergic system. nih.govnih.gov Future efforts will likely focus on developing more advanced research tools and probes based on the α-FMH scaffold.
The development of radiolabeled or fluorescently tagged versions of α-FMH could enable direct visualization and quantification of HDC in tissues and cells. This would provide a powerful method for studying the distribution, density, and turnover of the enzyme in various physiological and pathological states. Such probes would be invaluable for techniques like positron emission tomography (PET) or fluorescence microscopy.
Furthermore, the creation of biotinylated or otherwise affinity-tagged α-FMH derivatives could facilitate the identification and isolation of HDC and its potential binding partners. This approach, coupled with proteomic techniques, could help to fully elucidate the protein interaction network associated with HDC and uncover novel regulatory mechanisms.
The synthesis of α-FMH analogues with modified properties, such as altered cell permeability, tissue distribution, or off-target binding profiles, could also provide more refined tools for dissecting specific aspects of histamine biology. For example, developing brain-impermeant versions of α-FMH would allow researchers to specifically study the roles of peripheral versus central histamine pools.
Broader Applications in Systems Biology and Pathway Elucidation
The ability of α-FMH to specifically deplete histamine makes it a powerful tool for systems biology approaches aimed at understanding the broad physiological roles of this amine. By observing the systemic effects of histamine depletion, researchers can uncover previously unknown connections between the histaminergic system and other biological pathways.
For example, studies have already shown that α-FMH treatment affects the cardiac-sympathetic axis, leading to deficits in norepinephrine (B1679862) levels during a specific developmental window in neonatal rats. nih.gov This suggests a role for histamine in the maturation of the nervous system. Further systems-level analyses following α-FMH administration could reveal other developmental or homeostatic processes that are dependent on histamine.
The interplay between histamine and other neurotransmitter and hormonal systems is another area ripe for exploration using α-FMH. It has been demonstrated that α-FMH can modulate the corticosterone (B1669441) response to opioids and alter the brain levels of amino acids like glutamate (B1630785) and glycine. karger.comnih.govnih.gov By using α-FMH to perturb the histaminergic system and then measuring downstream changes in other signaling pathways, a more complete picture of the integrated neuroendocrine network can be constructed. This approach is particularly relevant for understanding complex behaviors and disorders where multiple signaling systems are implicated.
Integration with Omics Technologies for Comprehensive Biological Understanding
The integration of α-FMH-based studies with "omics" technologies, such as transcriptomics, proteomics, and metabolomics, holds immense promise for achieving a comprehensive understanding of histamine's biological functions. This multi-omics approach can provide a holistic view of the molecular changes that occur in response to histamine depletion. acs.org
Transcriptomic analysis (e.g., RNA-sequencing) of tissues from α-FMH-treated animals can identify genes whose expression is altered in the absence of histamine. This can reveal novel gene regulatory networks that are under the control of the histaminergic system. unl.edu For instance, such studies could shed light on how histamine influences the expression of genes involved in inflammation, cell proliferation, or neuronal plasticity.
Proteomic studies can identify changes in protein expression and post-translational modifications following α-FMH treatment. This can provide insights into the downstream signaling pathways that are activated or inhibited by histamine. For example, proteomics could be used to identify the specific kinases, phosphatases, and other signaling proteins whose activity is modulated by histamine.
Metabolomic profiling can reveal changes in the levels of small molecule metabolites after histamine depletion with α-FMH. This can help to identify metabolic pathways that are influenced by histamine. For instance, given the known off-target effects of α-FMH on glutathione S-transferases, metabolomics could be used to investigate the impact of the compound on glutathione metabolism and other related pathways. nih.gov
By combining the data from these different omics platforms, researchers can build detailed models of the biological systems that are regulated by histamine. This integrated approach will be crucial for identifying novel therapeutic targets and for understanding the complex role of histamine in health and disease.
Q & A
Q. What is the primary mechanism of action of α-fluoromethylhistidine (α-FMH) in modulating histaminergic systems?
α-FMH irreversibly inhibits histidine decarboxylase (HDC), the enzyme responsible for converting L-histidine to histamine. This depletion of histamine is critical for studying its role in neurotransmission, immune responses, and gastric acid secretion. Methodologically, validation involves measuring histamine levels post-administration via techniques like HPLC or ELISA, coupled with behavioral assays (e.g., radial maze tests in rodents) to correlate biochemical and functional outcomes .
Q. What experimental models are most appropriate for studying α-FMH's effects on histamine depletion?
Rodent models (rats/mice) are standard due to well-characterized histaminergic pathways. For neurobehavioral studies, protocols involve intraperitoneal or intracerebroventricular α-FMH administration, followed by histamine quantification in brain tissue . Zebrafish models are emerging for high-throughput neurochemical studies, leveraging their transparent embryos and conserved histaminergic systems .
Q. How should researchers control for off-target effects of α-FMH in vivo?
Include vehicle control groups and co-administer histamine receptor agonists/antagonists to isolate α-FMH-specific effects. Western blotting or qPCR can confirm HDC inhibition without altering related enzymes (e.g., aromatic L-amino acid decarboxylase) .
Advanced Research Questions
Q. How can contradictory findings on α-FMH's behavioral effects (e.g., cognitive enhancement vs. no change) be resolved?
Discrepancies often arise from dosing variability, administration routes, or species-specific HDC sensitivity. A meta-analysis of dose-response curves across studies is recommended. For example, Sakai et al. (1998) observed cognitive improvement in rats at 20 mg/kg α-FMH, while Sambeth et al. (2009) found no effect in humans using oral formulations, highlighting bioavailability differences .
Q. What methodologies are optimal for combining α-FMH-induced histamine depletion with real-time neurotransmitter monitoring?
Use in vivo microdialysis paired with mass spectrometry to track dynamic changes in histamine and related neurotransmitters (e.g., serotonin, dopamine) in specific brain regions. This approach clarifies cross-talk between neurotransmitter systems, as demonstrated in HDC-knockout mice studies .
Q. How do researchers address α-FMH's short half-life in chronic depletion studies?
Osmotic minipumps or repeated injections maintain stable plasma concentrations. Validate depletion consistency via longitudinal histamine measurements and control for compensatory mechanisms (e.g., upregulation of HDC mRNA) using RT-PCR .
Methodological and Technical Considerations
Q. What are critical pitfalls in sample preparation for histamine quantification after α-FMH treatment?
Q. How should researchers design experiments to distinguish peripheral vs. central histamine depletion effects?
Administer α-FMH peripherally and compare with central (e.g., intracerebroventricular) delivery. Use blood-brain barrier-impermeable HDC inhibitors as negative controls. Confirm central depletion via brain microdialysis and peripheral effects via plasma histamine assays .
Data Interpretation and Reproducibility
Q. What statistical approaches mitigate variability in α-FMH studies?
Q. How can researchers validate α-FMH specificity in non-mammalian models (e.g., zebrafish)?
CRISPR/Cas9 HDC knockout lines provide a genetic control. Pharmacological validation involves rescuing histamine levels with exogenous L-histidine, which bypasses HDC inhibition .
Ethical and Translational Considerations
Q. What ethical guidelines apply to α-FMH studies in human participants?
Acute tryptophan/histamine depletion protocols require rigorous IRB approval due to potential mood alterations. Include exclusion criteria for psychiatric history and monitor participants for adverse effects (e.g., nausea, fatigue) .
Q. How can α-FMH research inform therapeutic strategies for histamine-related disorders?
Preclinical data on α-FMH’s antiulcer effects (via gastric histamine depletion) and cognitive modulation provide a basis for targeting conditions like peptic ulcers or ADHD. However, translational gaps exist due to species-specific pharmacokinetics, necessitating humanized mouse models or Phase 0 microdosing trials .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
